molecular formula C18H21N7O2 B5623657 5-[1-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]-1-methylpiperidin-2-one

5-[1-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]-1-methylpiperidin-2-one

Cat. No. B5623657
M. Wt: 367.4 g/mol
InChI Key: ZJSFHIKJJCNHHE-UHFFFAOYSA-N
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Description

The compound belongs to a class of chemicals known for their complex molecular structures, which involve multiple heterocyclic components like 1,2,4-triazole rings and methoxyphenyl groups. These structural motifs are common in substances explored for various bioactive properties, including potential therapeutic applications due to their interactions with biological targets.

Synthesis Analysis

The synthesis of complex molecules involving 1,2,4-triazole and methoxyphenyl groups typically involves multi-step reactions, including ring-opening, cyclization, and substitution reactions. For instance, Wu et al. (2022) describe a detailed synthesis process involving these steps to create a structurally related compound. This process highlights the intricate procedures required to assemble such molecules, emphasizing the importance of specific conditions for achieving high purity and yield (Wu et al., 2022).

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. The presence of the 1,2,4-triazole ring and the piperidin-2-one ring suggest that the compound could interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with the compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it .

Future Directions

Future research could involve synthesizing the compound and testing its biological activity. Additionally, modifications could be made to the compound’s structure to optimize its activity and reduce any potential toxicity .

properties

IUPAC Name

5-[2-(2-methoxyphenyl)-5-(1,2,4-triazol-1-ylmethyl)-1,2,4-triazol-3-yl]-1-methylpiperidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O2/c1-23-9-13(7-8-17(23)26)18-21-16(10-24-12-19-11-20-24)22-25(18)14-5-3-4-6-15(14)27-2/h3-6,11-13H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSFHIKJJCNHHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CCC1=O)C2=NC(=NN2C3=CC=CC=C3OC)CN4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(2-methoxyphenyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazol-5-yl]-1-methylpiperidin-2-one

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